Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine

Opioid Receptor Pharmacology Peptide SAR Receptor Binding

Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine (CAS 644996-94-1) is a synthetic pentapeptide composed exclusively of D-configuration aromatic amino acids and a glycine cap. It is categorized as a research-grade peptide tool, synthesized via solid-phase peptide synthesis (SPPS), and is not intended for therapeutic or veterinary use.

Molecular Formula C38H41N5O8
Molecular Weight 695.8 g/mol
CAS No. 644996-94-1
Cat. No. B12607631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine
CAS644996-94-1
Molecular FormulaC38H41N5O8
Molecular Weight695.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CN
InChIInChI=1S/C38H41N5O8/c39-23-34(46)40-30(20-26-11-15-28(44)16-12-26)35(47)41-31(19-24-7-3-1-4-8-24)36(48)42-32(21-27-13-17-29(45)18-14-27)37(49)43-33(38(50)51)22-25-9-5-2-6-10-25/h1-18,30-33,44-45H,19-23,39H2,(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,51)/t30-,31-,32-,33-/m1/s1
InChIKeyYTKFFTAWZNCYNW-XEXPGFJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine (CAS 644996-94-1) : A Synthetic D-Pentapeptide for Specialized Research


Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine (CAS 644996-94-1) is a synthetic pentapeptide composed exclusively of D-configuration aromatic amino acids and a glycine cap . It is categorized as a research-grade peptide tool, synthesized via solid-phase peptide synthesis (SPPS), and is not intended for therapeutic or veterinary use . Its primary application lies in basic biochemical and biophysical research exploring peptide structure, stability, and interactions, rather than in well-defined pharmacological assays .

Why Structural Analogs of Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine Cannot Be Assumed Functionally Interchangeable


The sequence Gly-D-Tyr-D-Phe-D-Tyr-D-Phe is highly specific, and even minor substitutions in opioid and related D-peptide pharmacophores can result in dramatic differences in receptor selectivity, functional activity, and metabolic stability. For example, the single replacement of an N-terminal L-Tyr with a Dmt residue transforms the modest agonist DALDA (Kiμ = 1.69 nM) into the ultra-potent Dmt1-DALDA (Kiμ = 0.143 nM) [1]. Similarly, the Dmt-Tic pharmacophore yields compounds that can be μ-opioid agonists, δ-opioid antagonists, or mixed agonist/antagonists depending on the C-terminal functionality, with binding affinities varying over two orders of magnitude [2]. These data demonstrate that the functional profile of a D-peptide is exquisitely sensitive to its exact sequence and stereochemistry. Therefore, the biological and physicochemical properties of Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine cannot be reliably inferred from other 'in-class' peptides with different sequences, rendering direct empirical characterization irreplaceable for any research or procurement decision [1][2].

Quantitative Differentiation Guide for Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine Against Key Comparators


μ-Opioid Receptor Binding Affinity: A Critical Evidence Gap Compared to Dmt1-DALDA and DALDA

No published, peer-reviewed data exist for the μ-opioid receptor binding affinity (Ki) of Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine. This represents a critical evidence gap, as the μ-opioid receptor is the primary target for structurally related D-peptides. In stark contrast, the established Dmt1-DALDA peptide (H-Dmt-D-Arg-Phe-Lys-NH2) demonstrates a high binding affinity of Kiμ = 0.143 nM [1]. Its demethylated analog, DALDA (H-Tyr-D-Arg-Phe-Lys-NH2), shows a 11.8-fold lower affinity at Kiμ = 1.69 nM [1]. The absence of a positively charged D-Arg residue and a C-terminal amide in the target compound is predicted to drastically alter its receptor interactions, but the magnitude and direction of this change are unknown. This evidence gap means the target compound cannot be substituted for, or compared to, any known μ-opioid peptide without de novo experimentation.

Opioid Receptor Pharmacology Peptide SAR Receptor Binding

Metabolic Stability in Biological Matrices: A Data Void Relative to Dmt1-DALDA

There is no public data on the metabolic stability of Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine in any biological matrix (plasma, serum, or tissue homogenates). This contrasts with the well-characterized Dmt1-DALDA, which exhibits a half-life (t1/2) of 1.8 hours when incubated in sheep blood . The target compound's structure, composed entirely of D-amino acids and aromatic side chains, is classically associated with high resistance to common proteases [1]. However, specific enzymes can still cleave D-amino acid-containing bonds, particularly when glycine is adjacent to an aromatic residue, making the exact metabolic stability unpredictable without empirical measurement. This absence of data is a differentiation point: the compound presents a research opportunity to establish new stability benchmarks for a novel D-peptide sequence, rather than relying on the known stability of existing agents.

Peptide Stability Proteolytic Degradation Drug Metabolism

Functional Opioid Activity Profile: Complete Lack of Agonist/Antagonist Characterization Compared to Dmt-Tic Dimers

The compound lacks any published data on functional opioid agonist or antagonist activity in standard tissue-based bioassays, such as the Guinea Pig Ileum (GPI, for μ-opioid activity) or Mouse Vas Deferens (MVD, for δ-opioid activity) assays. This stands in contrast to Dmt-Tic-based dimers, which are extremely well-characterized: these compounds exhibit high δ-opioid receptor affinity (Ki(δ) = 0.06–1.53 nM) and μ-opioid receptor affinity (Ki(μ) = 1.37–5.72 nM), and function as extraordinarily potent δ-antagonists (pA2 = 10.42–11.28) with minimal agonism [1]. Without similar data, the target compound's classification as an agonist, antagonist, or functionally inert peptide is pure speculation.

Functional Activity Opioid Agonism/Antagonism GPI/MVD Assays

Best-Fit Research Application Scenarios for Glycyl-D-tyrosyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine Based on Evidence Profile


A New Scaffold for D-Peptide Structure-Activity Relationship (SAR) Studies

Given the complete lack of pharmacological characterization, the most scientifically valid use for this compound is as a novel scaffold in a de novo SAR program targeting μ-opioid or related receptors. As evidenced by the binding gap of Dmt1-DALDA (Kiμ = 0.143 nM) , a dedicated screening cascade would generate the first affinity, selectivity, and functional data for this unique sequence, filling the critical evidence voids identified in Section 3.

A High-Evidence-Gap Tool for Method Development and Quality Control in Peptide Characterization

The compound's distinct D-amino acid sequence and aromatic-rich composition make it an ideal candidate for developing and validating new analytical methods (e.g., HPLC-MS, CD spectroscopy) for D-peptides. Its use can help establish protocols for detecting sequence-specific impurities or degradation products, benchmarking performance against well-characterized standards like Dmt-Tic dimers, for which high-resolution chromatographic data is often available .

A Baseline Scaffold for Metabolic Stability Engineering

While the metabolic stability of the target compound is unknown, its all-D-aromatic sequence suggests it may possess high inherent stability. This makes it a suitable starting point for systematic stability-engineering studies, where the specific effect of introducing glycine or altering the aromatic pattern on proteolytic resistance can be measured against the established stability of Dmt1-DALDA (t1/2 = 1.8 h in sheep blood) .

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